ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
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Description
Quinolone is a key scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The synthesis of quinolone derivatives has been explored extensively. Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions. For instance, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt simpler, scalable and efficient methodologies for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides .Mechanism of Action
Target of Action
It is known that quinolone compounds, which this molecule is a derivative of, often target bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
Quinolones typically act by inhibiting the aforementioned enzymes, preventing dna replication and transcription, leading to bacterial cell death .
Biochemical Pathways
Quinolones generally interfere with bacterial DNA synthesis, affecting the bacterial growth and proliferation pathways .
Pharmacokinetics
Quinolones are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of dna synthesis by quinolones typically results in bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of divalent cations can affect the activity of quinolones .
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-18-12-19(20(24)26-4-2)23-17-10-5-13(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWWDHTUDOXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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